molecular formula C10H12F3NS B13945899 N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline

N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline

Cat. No.: B13945899
M. Wt: 235.27 g/mol
InChI Key: ZZSVGOGYRUEJTG-UHFFFAOYSA-N
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Description

N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aniline core substituted with ethyl, methylthio, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline typically involves the following steps:

    N-alkylation: Aniline is first alkylated with ethyl halides under basic conditions to introduce the ethyl group.

    Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the substituent groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Halogenating agents, nucleophiles, and bases are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Halogenated derivatives, substituted anilines.

Scientific Research Applications

N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline involves interactions with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability. The aniline core can interact with enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-(methylthio)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-ethyl-N-(trifluoromethyl)aniline: Lacks the methylthio group, affecting its reactivity and applications.

    4-(methylthio)-N-(trifluoromethyl)aniline: Lacks the ethyl group, altering its physical and chemical characteristics.

Properties

Molecular Formula

C10H12F3NS

Molecular Weight

235.27 g/mol

IUPAC Name

N-ethyl-4-methylsulfanyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H12F3NS/c1-3-14(10(11,12)13)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3

InChI Key

ZZSVGOGYRUEJTG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)SC)C(F)(F)F

Origin of Product

United States

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